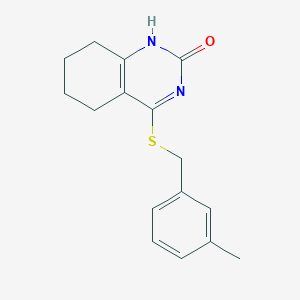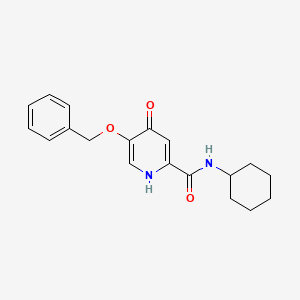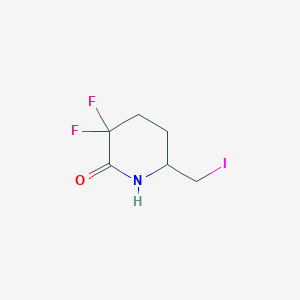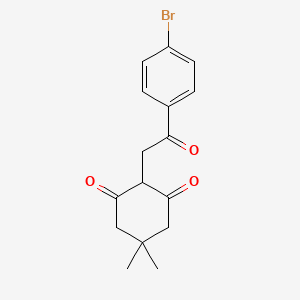
4-((3-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its key functional groups .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound .科学的研究の応用
Synthesis and Characterization
The compound 4-((3-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is part of a broader class of compounds known as tetrahydroquinazolines, which have been extensively researched for their diverse applications in scientific research. Tetrahydroquinazolines can be synthesized through various methods, including the reaction of aldehydes with 2-aminobenzylamine under mild conditions, leading to 1,2,3,4-tetrahydroquinazolines. These intermediates can then be further modified through different chemical reactions to obtain the desired tetrahydroquinazoline derivatives (Eynde et al., 1993). Additionally, solvent-free synthesis methods have been developed, which involve the direct reaction of 2-aminobenzylamine with benzaldehyde derivatives, providing an efficient and green approach to synthesizing 2-aryl-1,2,3,4-tetrahydroquinazolines (Correa et al., 2002).
Biological Applications
Tetrahydroquinazoline derivatives have been evaluated for their potential biological activities, including antimicrobial and anticonvulsant properties. For instance, some 3-substituted 1,2,3,4-tetrahydroquinazoline-2-thiones, synthesized from N-substituted-o-nitrobenzylamines, have been suggested to possess antithyroidal, antitubercular, and/or antifungal properties (Orth & Jones, 1961). Furthermore, novel derivatives of 2-thioxoquinazolin-4(3H)-ones have been synthesized and shown to exhibit broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. These compounds have also demonstrated potent anticonvulsant activity in maximal electroshock (MES) convulsion models, highlighting their potential for further therapeutic development (Rajasekaran et al., 2013).
Chemical Applications
In the field of chemistry, tetrahydroquinazoline derivatives have been explored as corrosion inhibitors and in the development of novel chemosensors. Schiff bases derived from quinazoline compounds have been identified as highly efficient inhibitors of mild steel corrosion, offering a cost-effective and stable solution for protecting metal surfaces in corrosive environments (Jamil et al., 2018). Additionally, rhodamine-2-thioxoquinazolin-4-one conjugates have been synthesized and shown to act as highly sensitive and selective fluorescent sensors for detecting Fe³⁺ ions, demonstrating practical applications in environmental monitoring and biological imaging (Wang et al., 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-[(3-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11-5-4-6-12(9-11)10-20-15-13-7-2-3-8-14(13)17-16(19)18-15/h4-6,9H,2-3,7-8,10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCSUSIGMVZJSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC(=O)NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-methyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2459683.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpiperidine](/img/structure/B2459684.png)
![N-[4-(benzyloxy)phenyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylthiophene-2-carboxamide](/img/structure/B2459689.png)



![1-Bromo-4-[3-(bromomethyl)phenyl]benzene](/img/structure/B2459695.png)
![5-chloro-4-{[(2-ethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2459696.png)



![4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol](/img/structure/B2459704.png)
